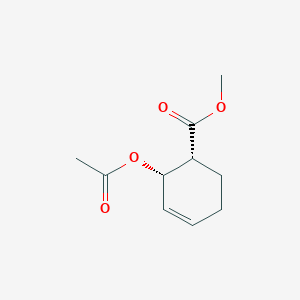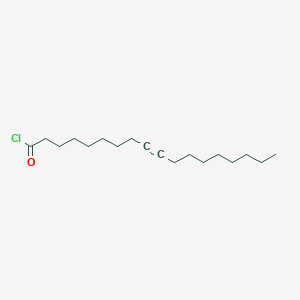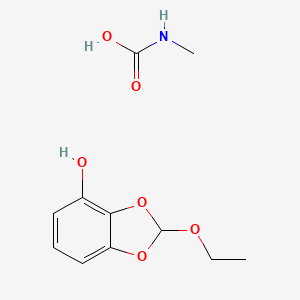![molecular formula C14H16ClN3O3 B14598367 1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid CAS No. 59666-64-7](/img/structure/B14598367.png)
1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid is a compound that combines an imidazole derivative with nitric acid. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their versatile chemical properties. The addition of nitric acid introduces a strong acidic component, which can significantly influence the compound’s reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The incorporation of nitric acid in the production process requires careful handling due to its corrosive nature and potential hazards.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, especially on the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents like nitric acid-sulfuric acid mixtures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The nitric acid component can further modulate the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chlorophenyl)-2-(prop-2-en-1-yl)pent-4-enenitrile
- 4-Chlorobenzoic acid, pent-2-en-4-ynyl ester
- Propiconazole
Uniqueness
1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid stands out due to its unique combination of an imidazole ring and nitric acid
Propiedades
Número CAS |
59666-64-7 |
|---|---|
Fórmula molecular |
C14H16ClN3O3 |
Peso molecular |
309.75 g/mol |
Nombre IUPAC |
1-[2-(2-chlorophenyl)pent-4-enyl]imidazole;nitric acid |
InChI |
InChI=1S/C14H15ClN2.HNO3/c1-2-5-12(10-17-9-8-16-11-17)13-6-3-4-7-14(13)15;2-1(3)4/h2-4,6-9,11-12H,1,5,10H2;(H,2,3,4) |
Clave InChI |
GYPYBEDSRVJUJK-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)

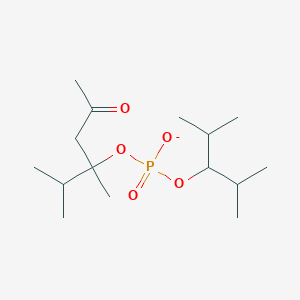
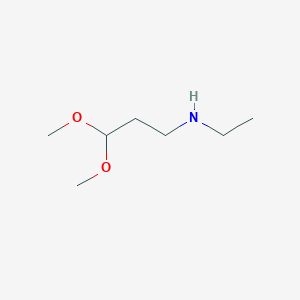
![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
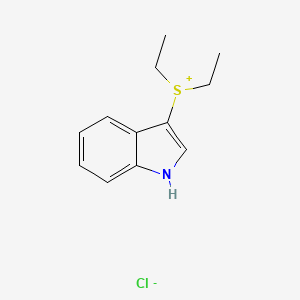
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)
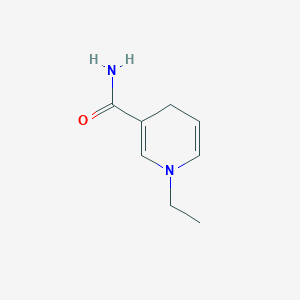
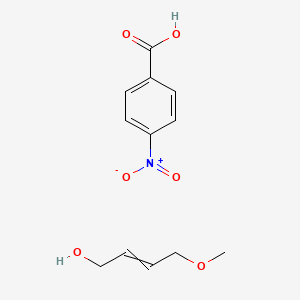
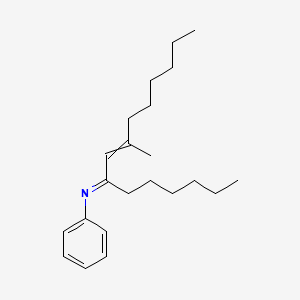
![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)
